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Tozasertib Efficacy Across Cancer Cell Lines

The following table summarizes the anti-cancer effects and mechanisms of Tozasertib in various cancer

types, as reported in recent studies.

Cell . . Synergistic
Cancer . Key Efficacy Proposed Primary o
Type Linesilodels Findings Mechanism(s) of Action Combinations
o Used < Identified

| Glioma (Adult & Pediatric) | U87, LNZ308, T98G (Adult); KNS42, SIG2, SF8628 (Pediatric/DIPG) [1] |
» Induced cell cycle arrest, apoptosis, and inhibited growth/migration [1] » Acquired resistance developed
with sustained exposure [1] | Pan-Aurora Kinase inhibition leading to cytokinesis defects and mitochondrial
dysfunction [1] | Dichloroacetate (DCA); re-sensitized resistant cells by inhibiting PDK and restoring
mitochondrial apoptosis [1] | | Breast Cancer | 51 breast cancer cell lines (incl. Basal-like, LumA, LumB,
HER2) [2] | » Showed highly synergistic interaction with Navitoclax (BCL-2/XL/W inhibitor) across
subtypes [2] | Not specified in the context of synergy, but synergy was observed with apoptosis-targeting
agents [2] | Navitoclax; synergy rates of 53-61% with different Aurora Kinase inhibitors [2] | | Melanoma |
Melanoma xenograft models [3] | » Inhibited tumor growth by activating anti-tumor immunity [3] |

Inhibition of AURKB, reducing CD4+ Treg cells and disrupting MIF-CD74/CXCR4 signaling [3] | Potential
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for synergy with immune checkpoint therapies suggested [3] | | Alzheimer's Disease * | STZ-induced
mouse model [4] | » Improved memory and reduced oxidative stress, neuroinflammation, and apoptosis [4] |

Potential modulation of FGF1/PI3K/Akt pathway; neuroprotective, not oncological [4] | Not investigated |

Note: The application in Alzheimer's disease represents a non-oncological repurposing of the drug and is

included for informational context [4].

Experimental Protocols from Key Studies

To help you evaluate and potentially build upon this research, here are the detailed methodologies from the

cited works.

¢ Generation of Tozasertib-Resistant Glioma Cells [1]

o Cell Lines: Adult (U87, LNZ308, T98G) and pediatric (KNS42, SJG2) glioma lines.

o Protocol: Cells were initially treated with a low dose of Tozasertib (10 nM) for 72 hours. Viable
cells were sorted and maintained in a medium with a doubled drug concentration. This process
was repeated until resistance to a clinically relevant concentration (100 nM) was achieved.

o Analysis: Resistance was characterized using RNA-sequencing, flow cytometry for
mitochondrial mass, and immunoblotting for PDK protein levels.

e High-Throughput Drug Combination Screening [2]

o Platform: Genomics of Drug Sensitivity in Cancer (GDSC) screening platform.

o Design: A "anchored" design was used. An "anchor" compound (e.g., Navitoclax) was tested at
two fixed concentrations against a 7-point dose-response curve of a "library" compound (e.g.,
Tozasertib).

o Viability Measurement: Cell viability was measured after 72-hour drug exposure.

o Synergy Calculation: The observed combination response was compared to the predicted
effect under the Bliss independence model. A combination was classified as synergistic if it
caused an eightfold increase in potency (AIC50) or a 20% reduction in viability at the highest
dose (AEmax) beyond the Bliss-predicted value.

¢ In Vivo Anti-Tumor Immunity Study [3]

o Model: Mouse melanoma xenograft models.

o Dosing: Mice were treated with Tozasertib.

o Immune Analysis: Tumor growth was monitored, and tumor-infiltrating lymphocytes were
analyzed using flow cytometry to quantify CD4+ Treg and CD8+ T cells. Single-cell analysis
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was performed to investigate cell-cell communication signaling.

Mechanisms of Action and Resistance

The diagrams below illustrate the key mechanisms of action and resistance for Tozasertib, based on the

search results.
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Direct Mechanism of Tozasertib
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Tozasertib Resistance
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Resistance Mechanism and Overcoming Strategy

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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